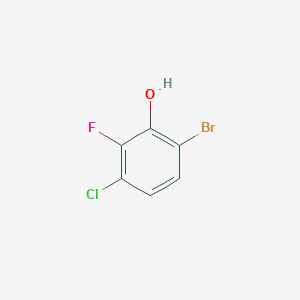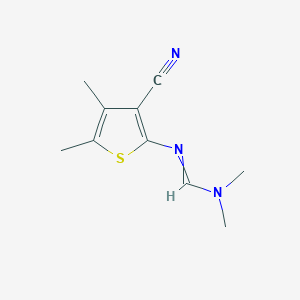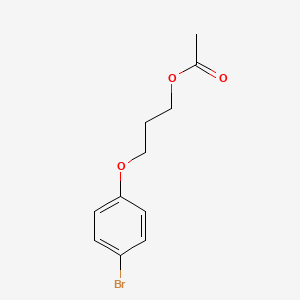![molecular formula C13H13F3N2O3 B1378593 N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide CAS No. 1461707-99-2](/img/structure/B1378593.png)
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C13H13F3N2O3 and its molecular weight is 302.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Complex Molecules
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide and its derivatives are used in the synthesis of complex molecules such as N-acylcatecholamines and dihydro-1-(trifluormethyl)isochinolins. These compounds are synthesized through reactions involving boron tribromide, highlighting the versatility of this compound in synthesizing catechol and isochinolin derivatives under various conditions (Niederstein & Peter, 1989).
Bioactivity Studies
A series of 2-cyanoacrylates containing a trifluoromethylphenyl moiety, synthesized in steps involving ethyl 2-cyano-3,3-dimethylthioacrylate and reactions with different amines, were found to possess high antitumor activities against PC3 and A431 cells. This suggests the potential of derivatives of this compound in the development of new antitumor agents (Song et al., 2005).
Oxidative Addition and Cyclization Reactions
The compound also plays a role in oxidative addition reactions to alkenes and dienes, leading to the formation of iodoamidation products and cyclization products with unique structures. These reactions demonstrate the compound's utility in synthesizing diverse molecular structures with potential for further chemical modification and study (Shainyan et al., 2015).
Enaminonitrile Reactions
In the synthesis of heterocyclic enaminonitriles, reactions involving ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates highlight the compound's application in producing derivatives with potential pharmacological activities. These syntheses underscore the adaptability of the compound in facilitating the formation of complex heterocyclic structures (Hachiyama et al., 1983).
Antitumor Activity
Further research into the antitumor activity of novel derivatives indicates the potential of this compound in the development of new therapeutic agents. This exploration into its derivatives' antitumor effects underscores the importance of this compound in medicinal chemistry research (Ghorab & Al-Said, 2012).
Propriétés
IUPAC Name |
N-[1-cyano-1-(3,4-dimethoxyphenyl)ethyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(7-17,18-11(19)13(14,15)16)8-4-5-9(20-2)10(6-8)21-3/h4-6H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNFKOAIXXHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1=CC(=C(C=C1)OC)OC)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



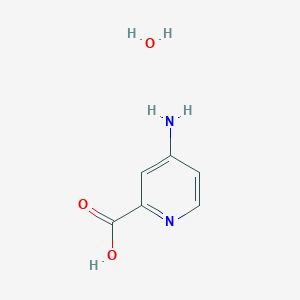
![2-Oxo-3,7-dihydro-2h-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1378516.png)
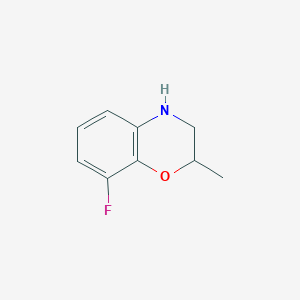

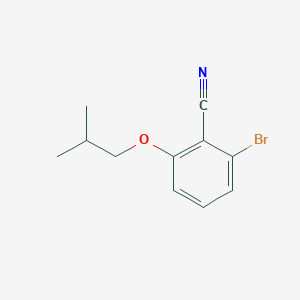
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1378523.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B1378524.png)

